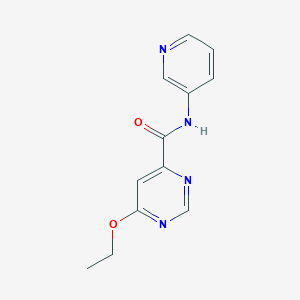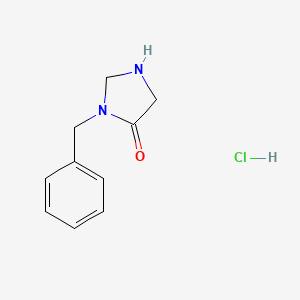
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, also known as DEBA, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEBA is a heterocyclic compound that contains a pyrrolidine-2,5-dione ring and an azetidine ring.
Mécanisme D'action
The mechanism of action of 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In particular, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have antioxidant properties, which may help to protect the body from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for research on 1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential area of research is the development of this compound-based pesticides and herbicides that are less harmful to the environment than traditional chemical pesticides and herbicides. Additionally, further research is needed to understand the potential toxicity and side effects of this compound in vivo, as well as its potential applications in material science.
Méthodes De Synthèse
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can be synthesized using a multistep process that involves the reaction of 3,4-diethoxybenzoyl chloride with azetidine-3-carboxylic acid followed by cyclization with phthalic anhydride. This reaction yields this compound as a white crystalline powder with a melting point of 160-162°C.
Applications De Recherche Scientifique
1-(1-(3,4-Diethoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, this compound has been studied as a potential pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In material science, this compound has been studied for its potential use in the synthesis of polymers and as a photochromic material.
Propriétés
IUPAC Name |
1-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-24-14-6-5-12(9-15(14)25-4-2)18(23)19-10-13(11-19)20-16(21)7-8-17(20)22/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVIWBRVYMCSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623931.png)




![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)
![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)


![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)


![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)